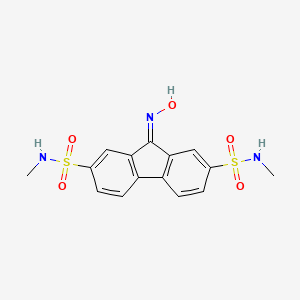

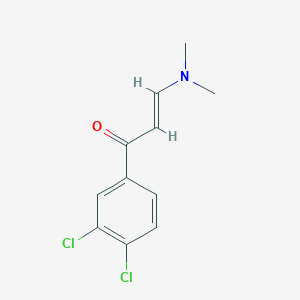

![molecular formula C26H28N4O2 B2885274 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902044-78-4](/img/structure/B2885274.png)

6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains an allyl group, a dimethoxyphenethyl group, a methyl group, a phenyl group, and a pyrazolopyrimidine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazolopyrimidine core would likely contribute to the rigidity of the molecule, while the allyl and phenyl groups could provide some degree of conformational flexibility .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group might undergo reactions with electrophiles, and the amine group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .科学的研究の応用

Pharmacological Potential

- cGMP Phosphodiesterase Inhibition: Compounds related to the pyrazolo[1,5-a]pyrimidine class have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. Such inhibitory activity is significant for potential antihypertensive applications, as demonstrated by similar compounds in this class (Dumaitre & Dodic, 1996).

Synthesis and Reactivity

Reactivity and Derivative Synthesis

The reactivity of pyrazolo[1,5-a]pyrimidines allows for the synthesis of a variety of derivatives. For instance, reactions with ammonium acetate or active methylene compounds can yield novel structures with potential pharmacological activities (Bruni et al., 1994).

Enaminone Building Blocks

Novel pyrazole-containing enaminones derived from the pyrazolo[1,5-a]pyrimidine structure have shown potential for yielding compounds with antitumor and antimicrobial activities (Riyadh, 2011).

One-Pot Synthesis Techniques

Advances in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include efficient one-pot methods, demonstrating the chemical versatility and potential for large-scale production of such compounds (Kaping, Helissey, & Vishwakarma, 2020).

Biological and Medicinal Applications

Anticancer and Anti-inflammatory Agents

Certain pyrazolopyrimidines derivatives, structurally similar to 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored as anticancer and anti-5-lipoxygenase agents, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

Cognitive Impairment Treatment

Derivatives of the pyrazolo[3,4-d]pyrimidine class are being investigated as potential treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This indicates a broad therapeutic scope for compounds within this chemical family (Li et al., 2016).

作用機序

Target of Action

The compound, 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is a complex molecule with potential activity on various targets. It’s worth noting that one of its structural analogues, 3,4-Dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it might interact with its targets by inhibiting the activity of monoamine oxidase, an enzyme responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This could potentially lead to an increase in the levels of these neurotransmitters, enhancing their effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the monoaminergic system, given its potential role as a monoamine oxidase inhibitor . By inhibiting monoamine oxidase, it could affect the metabolic pathways of various neurotransmitters, leading to changes in mood, cognition, and behavior.

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in mood, cognition, and behavior .

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-5-9-21-18(2)29-26-22(20-10-7-6-8-11-20)17-28-30(26)25(21)27-15-14-19-12-13-23(31-3)24(16-19)32-4/h5-8,10-13,16-17,27H,1,9,14-15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRSLSLNOHHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1CC=C)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

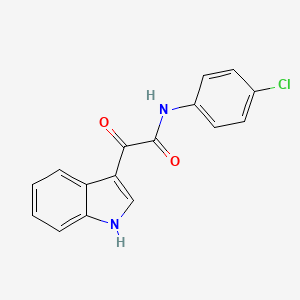

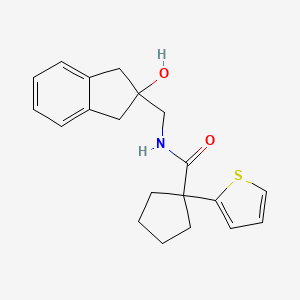

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2885191.png)

methanone O-(4-methylbenzyl)oxime](/img/structure/B2885195.png)

![3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2885199.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)

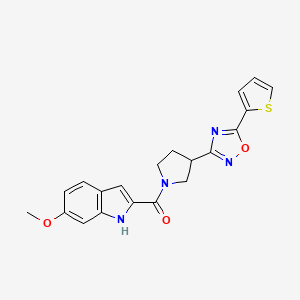

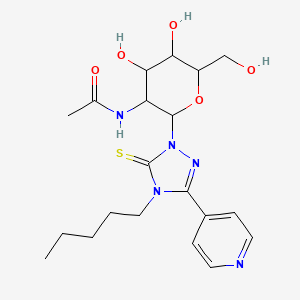

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2885205.png)

![3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2885207.png)

![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)